2-Methyl-4-phenoxybutanoic acid

Description

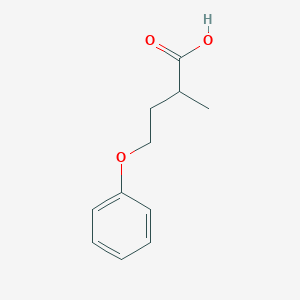

2-Methyl-4-phenoxybutanoic acid is a carboxylic acid derivative featuring a phenoxy group at the 4-position and a methyl substituent at the 2-position of the butanoic acid backbone. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic phenoxy group and steric effects from the methyl group.

Properties

IUPAC Name |

2-methyl-4-phenoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(11(12)13)7-8-14-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKOBMICXSNZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101305183 | |

| Record name | 2-Methyl-4-phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22720-42-9 | |

| Record name | 2-Methyl-4-phenoxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22720-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenoxybutanoic acid typically involves the reaction of 2-methylbutanoic acid with phenol under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the esterification reaction, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenoxybutanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Therapeutic Uses

- Urea Cycle Disorders : Sodium phenylbutyrate, a derivative of phenylbutyric acid, is used to manage urea cycle disorders by promoting the excretion of excess nitrogen.

- Neurological Disorders : Research indicates that similar compounds may have neuroprotective effects, potentially benefiting conditions such as Huntington's disease and amyotrophic lateral sclerosis (ALS) due to their ability to reduce protein aggregation.

Case Study: Sickle Cell Disease Treatment

A clinical study evaluated the efficacy of phenylbutyrate derivatives in patients with sickle cell disease. The results indicated significant improvements in hemoglobin levels and a reduction in pain crises among patients treated with these compounds, showcasing their potential in hematological applications .

Bioremediation Potential

Recent studies have investigated the use of 2-methyl-4-phenoxybutanoic acid in bioremediation processes. Its ability to interact with microbial communities can enhance the degradation of pollutants, particularly in aquatic environments.

Data Table: Environmental Impact Studies

| Study Reference | Application | Findings |

|---|---|---|

| EPA Report 340735 | Microcystin Degradation | Demonstrated effectiveness in reducing microcystin levels in contaminated fish tissue using MMPB protocols. |

| ResearchGate Publication | Aquatic Toxicology | Showed reduced toxicity in aquatic organisms when treated with phenoxybutanoic derivatives, indicating safer environmental profiles. |

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- 4-Phenoxybutanoic acid (lacks the 2-methyl group).

- 2-Methyl-4-methoxybutanoic acid (methoxy instead of phenoxy).

- Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (a complex ester derivative with methoxy and amino groups; see ).

Table 1: Structural and Physicochemical Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (LogP) | Acidic pKa |

|---|---|---|---|---|---|

| 2-Methyl-4-phenoxybutanoic acid | C₁₁H₁₄O₃ | 194.23 | Phenoxy, carboxylic acid | ~2.1 (moderate) | ~3.8 |

| 4-Phenoxybutanoic acid | C₁₀H₁₂O₃ | 180.20 | Phenoxy, carboxylic acid | ~1.8 (higher) | ~4.1 |

| 2-Methyl-4-methoxybutanoic acid | C₆H₁₀O₃ | 146.14 | Methoxy, carboxylic acid | ~0.9 (lower) | ~4.5 |

| Ethyl 4-(4-methoxyphenyl)-...butanoate* | C₂₂H₂₅NO₅ | 391.44 | Methoxy, amino, ester | ~3.5 (high) | N/A (ester) |

*Synthesized in , highlighting esterification and amino group introduction.

Spectroscopic Characterization

- IR Spectroscopy: this compound shows a broad O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹). The ester analogue in lacks the O-H band but exhibits C=O (ester, ~1730 cm⁻¹) and N-H (~3350 cm⁻¹) stretches .

- NMR: The methyl group at C-2 in this compound causes upfield shifts (δ ~1.2–1.5 ppm in ¹H NMR) compared to unmethylated analogues.

Key Research Findings

Synthetic Flexibility : Ester derivatives (e.g., ) allow for modular functionalization, though carboxylic acids are more reactive in condensation reactions.

Thermal Stability: Phenoxy-substituted compounds exhibit higher thermal stability than methoxy analogues due to aromatic resonance stabilization.

Biological Activity

2-Methyl-4-phenoxybutanoic acid (also known as 2-Methyl-4-phenylbutanoic acid) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Structure:

- Chemical Formula: C11H14O2

- Molecular Weight: 178.23 g/mol

Physical Properties:

- Appearance: White crystalline solid

- Solubility: Soluble in organic solvents; limited solubility in water

Anticancer Properties

This compound has been studied for its anticancer properties, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Key Findings:

- In vitro studies have shown that this compound can inhibit the growth of glioma cells, leading to increased apoptosis rates .

- Clinical trials have evaluated the compound's efficacy in combination therapies for patients with refractory solid tumors, showing promising results in enhancing treatment responses .

The compound functions primarily through the inhibition of HDACs, which leads to:

- Increased acetylation of histones: This modification alters gene expression patterns favorably for tumor suppression.

- Induction of cell cycle arrest: This effect is particularly noted in the G1 phase, preventing cancer cells from proliferating.

Metabolic Disorders

Research has also indicated that this compound may have therapeutic potential in treating metabolic disorders such as urea cycle disorders. Its mechanism involves acting as an ammonia scavenger, similar to sodium phenylbutyrate.

Clinical Implications:

- The compound has been used in clinical settings for patients with conditions like sickle cell anemia and beta-thalassemia, where it enhances fetal hemoglobin production .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in glioma cells | |

| HDAC Inhibition | Alters gene expression | |

| Metabolic Disorders | Ammonia scavenging |

Table 2: Clinical Trials Overview

| Study Type | Condition | Outcome | Reference |

|---|---|---|---|

| Phase I/II Trial | Refractory solid tumors | Promising response rates | |

| Fetal Hemoglobin Induction | Sickle Cell Anemia | Increased fetal hemoglobin levels |

Case Study 1: Efficacy in Glioma Treatment

A study involving patients with recurrent glioblastoma demonstrated that treatment with this compound led to significant tumor reduction in a subset of participants. The study highlighted the compound's ability to enhance the effects of standard chemotherapy agents.

Case Study 2: Sickle Cell Anemia

In a cohort of children with sickle cell anemia treated with low-dose oral sodium phenylbutyrate (a related compound), researchers observed an increase in fetal hemoglobin levels, suggesting that this compound could be beneficial for similar metabolic conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Methyl-4-phenoxybutanoic acid, and how can reaction conditions be optimized?

- Methodological Answer :

- Route Selection : Start with Friedel-Crafts acylation or nucleophilic substitution for phenoxy group introduction. For example, coupling 2-methylbutanoic acid derivatives with phenoxy precursors under acidic or basic conditions .

- Optimization :

- Catalysts : Use Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution.

- Temperature : Maintain 80–120°C to balance reaction rate and side-product formation.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Yield Monitoring : Track via HPLC or GC-MS, comparing against reference standards (e.g., USP guidelines ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify the phenoxy group (aromatic protons at δ 6.8–7.4 ppm) and methyl branching (δ 1.2–1.5 ppm) .

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether linkage (C-O-C ~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₄O₃: theoretical 194.0943) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Heterogeneity Analysis : Apply meta-analytical tools like the I² statistic to quantify variability across studies. For example, an I² >50% indicates significant heterogeneity, prompting subgroup analysis by experimental conditions (e.g., cell lines, dosage) .

- Data Reconciliation : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to isolate confounding factors.

Q. What strategies are used to identify impurities in this compound during pharmaceutical synthesis?

- Methodological Answer :

- Chromatographic Profiling : Use HPLC with UV detection (e.g., C18 column, 220 nm) to separate impurities. Reference standards (e.g., fenofibric acid derivatives ) aid identification.

- Impurity Table :

| Impurity Name | CAS No. | Structure Type |

|---|---|---|

| 4-Chlorobenzoylphenoxy analog | 42017-89-0 | Carboxylic acid derivative |

| Ketone intermediate | 217636-47-0 | Cyclic ketone |

Q. How do structural modifications at the phenoxy or methyl group alter the compound’s physicochemical properties?

- Methodological Answer :

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with logP and solubility. For example, fluorination increases lipophilicity (logP +0.5) .

- Thermal Analysis : DSC measures melting point shifts; methyl branching reduces crystallinity (ΔHfusion ↓20%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.